1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a benzo[b]thiophene moiety, which is known for its biological activity and potential therapeutic applications. The azetidinyl and piperidine groups further enhance its chemical versatility and potential for interaction with biological targets.
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-(Benzo[b]thiophene-2-carbonyl)azetidin-3-yl)piperidine-4-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
The compound interacts with STING, triggering the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of the compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Action Environment
The action environment of the compound is within the cells, specifically in the endoplasmic reticulum where STING is localized
Biochemical Analysis
Biochemical Properties
It is known that benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .
Cellular Effects
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy
Molecular Mechanism
It is suggested that the compound may form two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of STING protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene-2-carbonyl precursor. This can be achieved through various methods, including the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The azetidin-3-yl and piperidine-4-carboxamide moieties are then introduced through subsequent reactions, such as nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The azetidinyl and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis.
Biology: For its potential as a modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core and have been studied for their STING-agonistic activity.
Azetidinyl derivatives: Compounds containing the azetidinyl group, known for their biological activity.
Piperidine-4-carboxamide derivatives: These compounds are often explored for their pharmacological properties.
Uniqueness
1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to its combination of the benzo[b]thiophene, azetidinyl, and piperidine moieties, which confer distinct chemical and biological properties. Its ability to act as a STING agonist sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-17(22)12-5-7-20(8-6-12)14-10-21(11-14)18(23)16-9-13-3-1-2-4-15(13)24-16/h1-4,9,12,14H,5-8,10-11H2,(H2,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJGOBRNOQRNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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